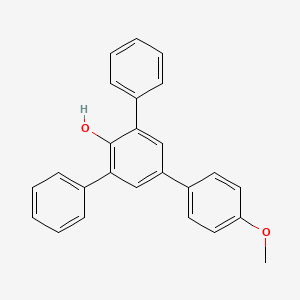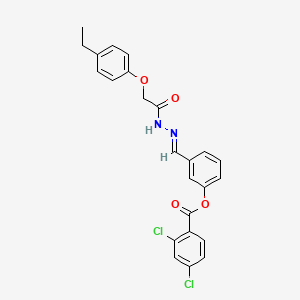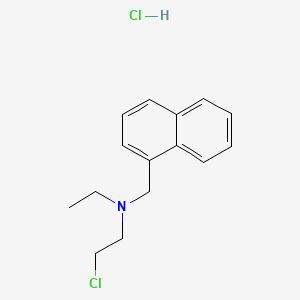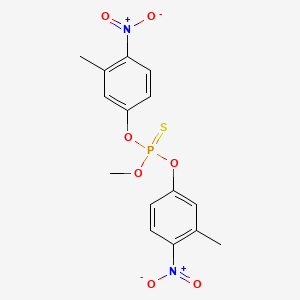
4H-1,3-Thiazine, 5,6-dihydro-2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- is a heterocyclic compound with the molecular formula C6H11NS. This compound belongs to the thiazine family, which is known for its valuable biological properties and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthetic routes for preparing 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- can be classified into several groups:
Intramolecular Cyclizations: This method involves the conversion of N-(3-oxoalkyl)dithiocarbamates into 2-(methylsulfanyl)-4H-1,3-thiazine using concentrated sulfuric acid and sodium carbamate.
Reactions between Thioureas or Thioamides and Michael Acceptors: This approach uses thioureas or thioamides reacting with Michael acceptors to form the thiazine ring.
Reactions between Thioureas and Malonic Acid Derivatives: This method involves the reaction of thioureas with malonic acid derivatives to synthesize the thiazine ring.
Reactions between 3-Mercaptoacrylamides and Carbonyl Compounds or Michael Acceptors: This approach uses 3-mercaptoacrylamides reacting with carbonyl compounds or Michael acceptors to form the thiazine ring.
Hetero-Diels–Alder Reactions: This method involves the reaction of dienes with dienophiles to form the thiazine ring.
Analyse Chemischer Reaktionen
4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- undergoes various types of chemical reactions:
Wissenschaftliche Forschungsanwendungen
4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- has various scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- involves its interaction with molecular targets and pathways:
Nitric Oxide Synthase Inhibition: The compound inhibits nitric oxide synthase, reducing the production of nitric oxide and mitigating oxidative and nitrosative stress.
Antibacterial and Antifungal Activity: The compound interacts with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Antitumor Activity: The compound induces apoptosis in tumor cells by activating caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- can be compared with other similar compounds:
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound is an aroma-active compound isolated from meat and has different biological activities.
2-Amino-5,6-dihydro-4H-1,3-thiazine: This compound has been studied for its protective effects against radiation-induced hematopoietic and intestinal injury.
2-Propyl-5,6-dihydro-4H-1,3-thiazine: This compound has similar chemical properties and applications as 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- but with different substituents.
Eigenschaften
CAS-Nummer |
28221-31-0 |
|---|---|
Molekularformel |
C6H11NS |
Molekulargewicht |
129.23 g/mol |
IUPAC-Name |
2-ethyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C6H11NS/c1-2-6-7-4-3-5-8-6/h2-5H2,1H3 |
InChI-Schlüssel |
VOXJJNWLJIQOIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)
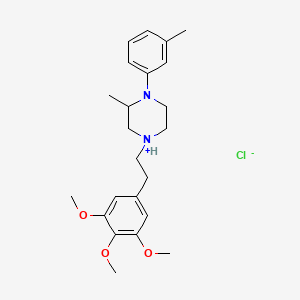

![5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B11999368.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11999377.png)
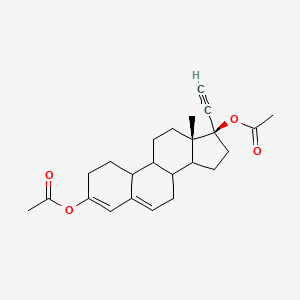
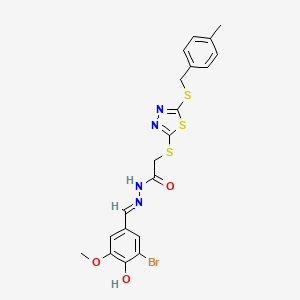
![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)
